molecular formula C5H8O5 B1252484 2-keto-L-xylose

2-keto-L-xylose

Cat. No.: B1252484
M. Wt: 148.11 g/mol
InChI Key: VDSAQEDKJUSZPS-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-keto-L-xylose, also known as L-xylosone, is a pentose sugar derivative with the molecular formula C5H8O5 and the systematic name L- threo -pentos-2-ulose . It is recognized as a significant biochemical intermediate in non-phosphorylative oxidative pathways that enable microorganisms to metabolize pentose sugars like L-arabinose and D-xylose . In the Weimberg pathway, which is found in various bacteria, 2-keto-3-deoxy-L-arabinonate is dehydrated to form 2-keto-L-xylose, which is subsequently converted to α-ketoglutarate, a crucial intermediate in the TCA cycle . Recent metabolic engineering studies have successfully expressed this oxidative pathway in Saccharomyces cerevisiae , enabling the yeast to utilize xylose as a sole carbon source. In these engineered systems, 2-keto-L-xylose is a central metabolite that can be channeled into either the Dahms pathway or the Weimberg pathway . Research into these pathways is critical for the efficient bioconversion of lignocellulosic biomass, as they allow for the direct production of valuable chemicals such as ethylene glycol, 1,4-butanediol, and α-ketoglutarate from hemicellulose sugars . As such, 2-keto-L-xylose is an essential standard and reagent for scientists studying pentose metabolism, enzymology of dehydratases, and the development of microbial cell factories for biorefinery applications. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

(3R,4S)-3,4,5-trihydroxy-2-oxopentanal

InChI

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5-/m0/s1

InChI Key

VDSAQEDKJUSZPS-WHFBIAKZSA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)C=O)O)O)O

Canonical SMILES

C(C(C(C(=O)C=O)O)O)O

Origin of Product

United States

Enzymatic Pathways and Biosynthesis of 2 Keto L Xylose

Formation of 2-Keto-L-Xylose from Precursors

The biosynthesis of 2-keto-L-xylose can occur through several routes, primarily involving the modification of hexose (B10828440) derivatives.

Decarboxylation Pathways of 2-Keto-L-Gulonic Acid to L-Xylose and L-Xylulose (2-Keto-L-Xylose)

A significant pathway for the formation of L-xylulose (2-keto-L-xylose) involves the decarboxylation of 2-keto-L-gulonic acid (2-KLG) sigmaaldrich.comwikipedia.orgsigmaaldrich.comqmul.ac.uk. 2-Keto-L-gulonic acid is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in some organisms and is also a degradation product of L-ascorbic acid enzyme-database.org.

The decarboxylation of 2-keto-L-gulonic acid can be catalyzed by metal ions, yielding both L-xylose and L-xylulose in approximately equal amounts wikipedia.org. In biological systems, this transformation is facilitated by specific enzymes. Within the glucuronic acid oxidation pathway, which accounts for some part of glucose catabolism in mammals, D-glucuronic acid is converted through a series of reactions, ultimately leading to L-xylulose qmul.ac.uk. This pathway involves the action of enzymes such as glucuronate reductase, L-gulonate 3-dehydrogenase, and 3-ketogulonate decarboxylase qmul.ac.uknih.govresearchgate.netasm.org. The enzyme 3-dehydro-L-gulonate decarboxylase (EC 4.1.1.34) specifically catalyzes the reaction of 3-dehydro-L-gulonate (also referred to as 3-keto-L-gulonate) to produce L-xylulose and CO2 asm.org.

Oxidative Metabolic Routes of L-Xylose to Related Keto-Pentoses

While D-xylose is extensively studied for its oxidative metabolic pathways, direct oxidative routes converting L-xylose specifically into keto-pentoses like L-xylulose are not as prominently documented in the provided search results. The glucuronate pathway primarily focuses on the formation of L-xylulose from glucuronic acid derivatives, with L-xylose potentially being formed from L-xylulose through isomerization researchgate.netsigmaaldrich.com. L-xylulose can also be produced from xylitol (B92547) via the action of xylitol 4-dehydrogenase researchgate.netresearchgate.net.

Potential Interconversions with Other Pentose (B10789219) Keto-Sugars

L-Xylulose is the L-enantiomer of D-xylulose asm.orgnih.govacs.org. Interconversion between L-xylulose and D-xylulose is possible within metabolic networks. The glucuronic acid oxidation pathway illustrates that L-xylulose can be converted to its stereoisomer, D-xylulose qmul.ac.uk. Subsequently, D-xylulose can be phosphorylated to D-xylulose-5-phosphate, which is an intermediate in the pentose phosphate (B84403) pathway qmul.ac.uk. In Escherichia coli, L-xylulose-5-phosphate can be epimerized to L-ribulose-5-phosphate by L-xylulose-5-phosphate 3-epimerase (UlaE), and further epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase (UlaF) ebi.ac.uk. This highlights the potential for interconversion, particularly at the phosphorylated sugar level, linking L-xylulose metabolism to central carbon pathways like the pentose phosphate pathway.

Intermediacy of 2-Keto-3-Deoxy-Xylonate in Pentose Metabolism

2-Keto-3-deoxy-xylonate (KDX) is a crucial intermediate in the oxidative metabolism of D-xylose, particularly within the Weimberg and Dahms pathways found in various microorganisms wikipedia.orgqmul.ac.ukmhmedical.comwakehealth.eduwikipedia.org. While not a direct precursor or product of L-xylulose in the primary pathways discussed earlier, its role in D-pentose metabolism provides context for related biochemical transformations of five-carbon sugars.

The Weimberg Pathway for D-Xylose Oxidation

The Weimberg pathway is an oxidative metabolic route utilized by certain bacteria and archaea for the catabolism of D-xylose wikipedia.orgqmul.ac.ukmhmedical.comwakehealth.eduwikipedia.orgmdpi.commicrobiologyresearch.orgnih.gov. This pathway allows for the conversion of D-xylose into intermediates that can feed into central metabolic cycles, such as the citric acid cycle qmul.ac.ukwikipedia.orgnih.gov.

Enzymatic Steps from D-Xylose to 2-Keto-3-Deoxy-D-Xylonate

The initial steps of the Weimberg pathway involve the conversion of D-xylose to 2-keto-3-deoxy-D-xylonate through a series of enzymatic reactions qmul.ac.ukwakehealth.eduwikipedia.orgmdpi.commicrobiologyresearch.orgnih.gov.

The first step is the oxidation of D-xylose to D-xylonolactone, catalyzed by D-xylose dehydrogenase (XDH), also known as XylB in some organisms nih.govwikipedia.orgqmul.ac.ukwakehealth.eduwikipedia.orgmdpi.commicrobiologyresearch.orgnih.govnih.gov. This reaction typically utilizes NAD+ as a cofactor nih.gov.

Subsequently, D-xylonolactone is hydrolyzed to D-xylonate. This hydrolysis can occur spontaneously or be catalyzed by an enzyme called xylonolactonase (XLA or XylC) enzyme-database.orgnih.govwikipedia.orgqmul.ac.ukwakehealth.eduwikipedia.orgmdpi.commdpi.commicrobiologyresearch.orgnih.gov.

The third key step in the formation of KDX is the dehydration of D-xylonate. This reaction is catalyzed by a xylonate dehydratase qmul.ac.ukwakehealth.eduwikipedia.orgmdpi.commicrobiologyresearch.orgnih.gov. In Escherichia coli, the enzymes YjhG and YagF have been identified as D-xylonate dehydratases responsible for converting D-xylonate into 2-keto-3-deoxy-D-xylonate (KDX) acs.orgmhmedical.com. Research on E. coli YjhG has shown that it exhibits maximal activity at 30°C and pH 8.0, and its activity is enhanced by the presence of divalent metal ions such as Mg2+ and Mn2+.

Conversion to Alpha-Ketoglutarate (B1197944)

Within the non-phosphorylative metabolism of xylose, 2-keto-3-deoxy-xylonate, a derivative of 2-keto-L-xylose, serves as a key intermediate that can be channeled towards the production of alpha-ketoglutarate. mdpi.comencyclopedia.pub This conversion is a central feature of the Weimberg pathway. In this route, 2-keto-3-deoxy-xylonate undergoes further enzymatic reactions, including dehydration and oxidation, ultimately yielding alpha-ketoglutarate semialdehyde, which is then oxidized to alpha-ketoglutarate. mdpi.comwikipedia.orgmdpi.com Alpha-ketoglutarate is a crucial intermediate in the tricarboxylic acid (TCA) cycle, linking xylose metabolism to central carbon metabolism and energy production. mdpi.comencyclopedia.pubwikipedia.org This pathway is considered efficient as it converts xylose to alpha-ketoglutarate without carbon loss and generates NADH. mdpi.com

Research in organisms like Caulobacter crescentus has provided insights into the enzymes involved in the Weimberg pathway. Studies have shown that C. crescentus can metabolize xylose via this pathway, with enzymes encoded by a xylose-inducible operon facilitating the conversion of xylose to alpha-ketoglutarate. mdpi.comnih.gov The process involves enzymes such as xylose dehydrogenase, lactonase, xylonate dehydratase, and 2-keto-3-deoxy-xylonate dehydratase, followed by alpha-ketoglutarate semialdehyde dehydrogenase. mdpi.com

The Dahms Pathway Branch

The Dahms pathway represents another branch of the non-phosphorylative xylose metabolism, diverging from the Weimberg pathway at the intermediate 2-keto-3-deoxy-xylonate. mdpi.comfrontiersin.org This pathway provides an alternative fate for 2-keto-3-deoxy-xylonate, leading to the formation of different metabolic products. mdpi.comencyclopedia.pub

Aldolase (B8822740) Cleavage of 2-Keto-3-Deoxy-Xylonate to Pyruvate (B1213749) and Glycolaldehyde (B1209225)

A defining step of the Dahms pathway is the aldolase-catalyzed cleavage of 2-keto-3-deoxy-xylonate. nih.govfishersci.sewikipedia.orguni.luguidetopharmacology.orgfishersci.cad-nb.infonih.gov This reaction breaks down the five-carbon intermediate into two smaller molecules: pyruvate and glycolaldehyde. nih.govfishersci.sewikipedia.orguni.luguidetopharmacology.orgfishersci.cad-nb.infonih.gov

This cleavage reaction has been observed in various microorganisms that utilize the Dahms pathway for xylose metabolism. mdpi.comencyclopedia.pub For instance, studies on Sulfolobus solfataricus, an archaeon, have shown that a 2-keto-3-deoxygluconate (B102576) aldolase can catalyze the retro-aldol cleavage of 2-keto-3-deoxy-xylonate into pyruvate and glycolaldehyde. researchgate.netnih.gov Similarly, in engineered Escherichia coli strains designed for glycolate (B3277807) production from xylose, the enzyme YjhH, a 2-keto-3-deoxy-xylonate aldolase, was shown to split this intermediate into glycolaldehyde and pyruvate. d-nb.info

The products of this cleavage, pyruvate and glycolaldehyde, can then enter other metabolic routes. Pyruvate is a central metabolite involved in glycolysis, the TCA cycle, and fermentation pathways. nih.gov Glycolaldehyde is the smallest alpha-hydroxy aldehyde and can also be further metabolized. mycocentral.euwikidata.orguni.lumetabolomicsworkbench.org

Broader Metabolic Context in Microorganisms and Plants

The metabolism of 2-keto-L-xylose and its related intermediates like 2-keto-3-deoxy-xylonate is situated within the broader context of carbohydrate metabolism in living organisms. These pathways, particularly the non-phosphorylative routes, play a significant role in the utilization of pentose sugars derived from the breakdown of lignocellulosic biomass. mdpi.comencyclopedia.pub

Integration with Pentose Phosphate Pathway Intermediates

While the non-phosphorylative pathways like the Weimberg and Dahms routes offer alternatives to the pentose phosphate pathway (PPP) for xylose metabolism, there can be interconnections. The PPP is a major route for pentose metabolism, typically involving the isomerization of xylose to xylulose, followed by phosphorylation to xylulose-5-phosphate, which then enters the PPP. mdpi.comencyclopedia.pub Although the Weimberg and Dahms pathways bypass the initial phosphorylation step and the core reactions of the PPP, the end products, such as pyruvate and alpha-ketoglutarate, are central metabolites that can be further processed through pathways like glycolysis and the TCA cycle, which are interconnected with the PPP. mdpi.comencyclopedia.pub

Future Research Perspectives and Challenges

Discovery and Characterization of Novel Enzymatic Activities Involving 2-Keto-L-Xylose

The exploration of novel enzymatic activities involving 2-keto-L-xylose is a key area for future research. Enzymes that catalyze the formation, interconversion, or degradation of 2-keto-L-xylose are of particular interest. For instance, enzymes involved in the degradation of 2-keto-L-gulonic acid (2-KLG), a precursor to L-xylose and L-xylitol, include reductases, dehydrogenases, and decarboxylases. nih.govfrontiersin.org Decarboxylases, for example, can transform 2-KLG into L-xylose. nih.govfrontiersin.org Understanding the enzymes that specifically act upon or produce 2-keto-L-xylose could reveal new metabolic routes and potential biocatalytic applications.

Research into related pathways, such as the Weimberg and Dahms pathways which metabolize xylose through intermediates like 2-keto-3-deoxy-xylonate, highlights the importance of characterizing dehydratases and other enzymes involved in the transformation of keto-deoxy sugars. nih.govnih.govresearchgate.netnih.govrsc.org While these pathways involve deoxy-keto sugars related to 2-keto-L-xylose, the specific enzymes acting directly on 2-keto-L-xylose require further discovery and detailed characterization, including their substrate specificity, kinetics, and regulatory mechanisms. nih.govresearchgate.net High-throughput screening strategies, potentially coupled with biosensors, could accelerate the identification of microorganisms or enzymes with novel activities towards 2-keto-L-xylose. nih.govfrontiersin.org

Development of Integrated Bioprocesses for Sustainable Production

Developing sustainable bioprocesses for the production of 2-keto-L-xylose or compounds derived from it is another critical future direction. Lignocellulosic biomass, being abundant and cost-effective, represents a promising feedstock for biorefineries. rsc.orgresearchgate.netmdpi.comfrontiersin.org Efficiently utilizing pentose (B10789219) sugars like xylose from hemicellulose hydrolysates is essential for the economic viability of these biorefineries. rsc.orgresearchgate.netmdpi.com

Current challenges in utilizing xylose in bioprocesses include the lack of efficient fermentation systems in many industrial microorganisms and the repression of xylose uptake in the presence of glucose. rsc.org Engineering microorganisms for improved xylose utilization is an active area of research. researchgate.netmdpi.commdpi.comosti.gov While much work has focused on converting xylose to products like ethanol, xylitol (B92547), or xylonic acid, developing processes specifically for 2-keto-L-xylose production or its conversion to high-value products requires dedicated research. rsc.orgmdpi.comulisboa.pt

Integrated bioprocesses could involve consolidated bioprocessing, where enzyme production, biomass hydrolysis, and fermentation are combined in a single step. Challenges include optimizing microbial consortia or engineered strains to efficiently utilize mixed sugars from biomass hydrolysates and channeling metabolic flux towards 2-keto-L-xylose or its desired derivatives. d-nb.info Overcoming issues like cofactor imbalances and the accumulation of inhibitory by-products from biomass pretreatment are also crucial for developing robust and sustainable bioprocesses. mdpi.com

Advanced Computational Modeling and Systems Biology Approaches for Pathway Design

Advanced computational modeling and systems biology approaches will play a vital role in designing and optimizing metabolic pathways involving 2-keto-L-xylose. researchgate.net Computational pathway design can help identify potential enzymatic steps for the synthesis or degradation of 2-keto-L-xylose, even if native pathways are not well-characterized. researchgate.net

Flux balance analysis (FBA) and other modeling techniques can predict theoretical yields and identify metabolic bottlenecks in engineered strains designed to produce or consume 2-keto-L-xylose. nih.gov These models can guide metabolic engineering efforts by suggesting gene knockouts, overexpression targets, or the introduction of heterologous enzymes to enhance the desired metabolic flux. frontiersin.org

Systems biology approaches, integrating genomics, transcriptomics, proteomics, and metabolomics data, can provide a comprehensive understanding of how cellular networks respond to the presence or production of 2-keto-L-xylose. This information can be used to refine computational models and design more efficient and stable microbial cell factories. frontiersin.org Iterative cycles of computational design, experimental validation, and data integration will be essential for optimizing bioprocesses involving 2-keto-L-xylose. researchgate.net

Exploration of 2-Keto-L-Xylose Roles in Underexplored Biological Systems

The biological roles of 2-keto-L-xylose in various organisms and biological contexts remain an underexplored area. While it is known as a degradation product of L-ascorbic acid in mammals, its specific functions or metabolic fates in other organisms or under different physiological conditions warrant further investigation. nih.gov

Exploring the presence and metabolism of 2-keto-L-xylose in diverse microbial communities, particularly those involved in the degradation of plant biomass or present in different environmental niches, could reveal novel enzymatic activities and metabolic pathways. mdpi.com Furthermore, investigating its potential roles as a signaling molecule, an intermediate in the biosynthesis of other important compounds, or its interactions with host organisms in symbiotic or pathogenic relationships could uncover new biological functions.

Studies on the abiotic formation of sugars, including pentoses like xylose, in prebiotic-like conditions suggest a potential link between simple sugars and the origins of life. rsc.org While 2-keto-L-xylose was not explicitly mentioned, exploring its potential abiotic formation and its stability under such conditions could provide insights into its potential early biological relevance. Understanding the natural occurrence and metabolic fate of 2-keto-L-xylose in a wider range of biological systems is crucial for fully appreciating its biological significance and potential applications.

Q & A

Q. How can researchers ensure compliance with FAIR data principles for 2-keto-L-xylose datasets?

  • Methodological Answer :
  • Findable : Deposit raw spectra in repositories (e.g., MetaboLights) with persistent DOIs.
  • Accessible : Use open-access formats (e.g., .mzML for mass spec data).
  • Interoperable : Annotate using ontologies (e.g., ChEBI for chemical identity).
  • Reusable : Provide SOPs and metadata templates in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-keto-L-xylose
Reactant of Route 2
Reactant of Route 2
2-keto-L-xylose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.